3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzenesulfonamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan and pyridine rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but lacks the methoxy group on the benzene ring.
N-(6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the methoxy group in 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide provides unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets.
Properties
IUPAC Name |
3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-17-5-3-14(8-15(17)18)25(21,22)20-10-12-2-4-16(19-9-12)13-6-7-24-11-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQVEISWNBKGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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